molecular formula C15H9N5 B427522 2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 338394-58-4

2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B427522
CAS No.: 338394-58-4
M. Wt: 259.27g/mol
InChI Key: FLORBYSMCRRTQG-UHFFFAOYSA-N
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Description

2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology .

Biochemical Analysis

Biochemical Properties

2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. Notably, it has been shown to inhibit the CDK2 enzyme, which is essential for cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A and thereby inhibiting the phosphorylation of target proteins involved in cell cycle progression . Additionally, molecular docking studies have demonstrated that this compound forms hydrogen bonds with key amino acid residues in the CDK2 active site, enhancing its inhibitory activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cell lines such as HepG-2, MCF-7, and Hela, the compound has demonstrated significant cytotoxicity . It induces cell cycle arrest at different phases, including G2/M and G1/S, depending on the specific cell line . Furthermore, this compound promotes apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic proteins . These effects on cell signaling pathways and gene expression contribute to its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound’s binding interactions with CDK2 involve hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex . This binding prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis . Additionally, the compound has been shown to inhibit other kinases involved in cell proliferation and survival, further contributing to its anticancer activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . In vitro studies have shown that its cytotoxic effects on cancer cells are sustained over time, with prolonged exposure leading to increased apoptosis and cell death . In vivo studies have also demonstrated that the compound maintains its efficacy in reducing tumor growth over extended treatment durations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as weight loss and organ toxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites retain the compound’s inhibitory activity against CDK2 and other kinases, contributing to its overall anticancer effects . Additionally, the compound’s metabolism involves conjugation reactions, such as glucuronidation, which enhance its solubility and excretion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . It accumulates in tumor tissues, where it exerts its cytotoxic effects by inhibiting CDK2 and other kinases . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which affect its ability to penetrate cell membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other kinases . Additionally, it has been observed to accumulate in the nucleus, where it may influence gene expression and cell cycle regulation . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine derivatives with various reagents. One common method includes the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine with aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The reaction conditions often involve the use of solvents such as ethanol and catalysts like piperidine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to inhibit CDK2 and induce apoptosis makes it a promising candidate for anticancer research .

Properties

IUPAC Name

2-(cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N5/c16-8-6-13-12(10-17)15-18-9-7-14(20(15)19-13)11-4-2-1-3-5-11/h1-5,7,9H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLORBYSMCRRTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NC3=C(C(=NN23)CC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701327515
Record name 2-(cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679247
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338394-58-4
Record name 2-(cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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